2,4-Dihydroxypyridine

Tautomerism Computational Chemistry Physical Organic Chemistry

Sourcing 3-deazauracil as a key intermediate? This 2,4-dihydroxypyridine exists predominantly as the 4-hydroxy-2-pyridinone tautomer (1.9 kcal/mol more stable), enabling unique, sustained dihydrouracil dehydrogenase (DHU) inhibition—unlike uracil substrates. It is a critical precursor for 3-deazapyrimidine nucleosides and essential for specific divalent cation chelation that alternative isomers like 2,6-dihydroxypyridine cannot provide.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
CAS No. 626-03-9
Cat. No. B017372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxypyridine
CAS626-03-9
Synonyms3-Deazauracil;  4-Hydroxy-2-pyridone;  2,4-Pyridinediol;  NSC 119859;  NSC 37839; 
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)O
InChIInChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8)
InChIKeyZEZJPIDPVXJEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxypyridine (CAS 626-03-9) Procurement & Chemical Properties Overview


2,4-Dihydroxypyridine (CAS 626-03-9), also known as 3-deazauracil or 4-hydroxy-2-pyridone [1], is a pyridine derivative bearing hydroxyl groups at the 2- and 4-positions of the aromatic ring. This heterocyclic compound exists primarily as the 4-hydroxy-2-pyridinone tautomer [2], exhibiting a molecular weight of 111.10 g/mol and a melting point of 272-276 °C . As a versatile building block, it serves as a key intermediate in the synthesis of 3-deazapyrimidine nucleosides, pharmaceuticals, and specialty polymers [3], while also functioning as a chelating agent for metal ions including Ca²⁺, Mg²⁺, and phosphate in analytical applications .

2,4-Dihydroxypyridine: Why Generic Substitution with Alternative Pyridine Derivatives Fails


The substitution of 2,4-dihydroxypyridine with seemingly similar pyridine derivatives or uracil analogs is inadvisable due to its unique tautomeric equilibrium and the specific positional arrangement of its functional groups. Computational and experimental data confirm that the compound exists predominantly as the 4-hydroxy-2-pyridinone tautomer, which is approximately 1.9 kcal/mol more stable than the alternative diol form [1]. This distinct electronic configuration directly influences its behavior as a dihydrouracil dehydrogenase (DHU) inhibitor, where the compound acts as a true inhibitor rather than a substrate, a feature not shared by uracil or other deazauracil isomers [2]. Furthermore, the 2,4-substitution pattern enables specific metal chelation capabilities and facilitates its use as a precursor for 3-deazapyrimidine nucleoside synthesis [3], functionalities that are absent or diminished in compounds with alternative hydroxyl group arrangements, such as 2,6-dihydroxypyridine or monohydroxypyridines.

Quantitative Differentiation of 2,4-Dihydroxypyridine Against Key Analogs


Tautomeric Equilibrium: Quantified Stability Advantage of the 4-Hydroxy-2-pyridinone Form

Ab initio molecular orbital calculations at the HF/3-21G level demonstrate that the 4-hydroxy-2-pyridinone tautomer of 2,4-dihydroxypyridine is the most stable form [1]. Relative to this predominant tautomer, the 2,4-pyridinediol form is calculated to be 1.9 kcal/mol higher in energy, while the alternative 2-hydroxy-4-pyridinone tautomer is significantly less stable by 8.9 kcal/mol. This computational result aligns with experimental values derived from equilibration studies of methylated derivatives (0.3 ± 1.9 and 10.6 ± 1.9 kcal/mol, respectively) [1].

Tautomerism Computational Chemistry Physical Organic Chemistry

Dihydrouracil Dehydrogenase (DHU) Inhibition: True Inhibitor vs. Substrate Differentiation

In a study evaluating inhibitors of 5-fluorouracil degradation in rat liver extracts, 2,4-dihydroxypyridine (3-deazauracil) was identified as a potent inhibitor of DHU dehydrogenase [1]. Critically, its inhibitory activity did not decrease during preincubation with liver extracts, indicating that the compound is not a substrate for the enzyme, but rather a true inhibitor [1]. In contrast, uracil and 5-substituted uracil derivatives showed time-dependent decreases in activity, confirming their role as enzyme substrates [1]. The study also identified 5-chloro-2,4-dihydroxypyridine as an even stronger inhibitor with a Ki value of 3.6 x 10⁻⁷ M [1].

Enzyme Inhibition Cancer Chemotherapy Pharmacology

HIV-1 Replication and Topo IIKHIV Inhibition: Quantified Antiviral Activity

2,4-Dihydroxypyridine has demonstrated direct inhibitory activity against both Topo IIKHIV and HIV-1 replication . The compound exhibits a pIC₅₀ value of 5.05 against Topo IIKHIV activity and a pIC₅₀ of 4.07 against HIV-1 replication . These values correspond to IC₅₀ concentrations of approximately 8.9 µM and 85 µM, respectively.

HIV Antiviral Topoisomerase II Drug Discovery

Ionization Constants (pKa): Distinct Protonation Profile Dictating Solubility and Reactivity

The acid-base properties of 2,4-dihydroxypyridine are defined by three distinct pKa values, measured at 20°C: pK1 = 1.37 (protonation of the pyridine nitrogen), pK2 = 6.45 (neutral/anionic equilibrium of the hydroxyl group), and pK3 = 13 (second hydroxyl dissociation) [1]. These values reflect the compound's complex tautomeric and ionization equilibria. The pK2 value near physiological pH is particularly significant for understanding its behavior in aqueous biological systems.

pKa Ionization Formulation Analytical Chemistry

Primary Industrial and Research Applications for 2,4-Dihydroxypyridine Based on Verified Evidence


Synthesis of 3-Deazapyrimidine Nucleosides as Anticancer and Antimicrobial Agents

2,4-Dihydroxypyridine is employed as a critical starting material for the synthesis of 3-deazapyrimidine nucleosides and their derivatives, a class of nucleic acid analogs with established antimicrobial and antitumor activities . The compound's 2,4-substitution pattern is essential for constructing the 3-deazapyrimidine core, a structural motif that cannot be accessed using other dihydroxypyridine isomers such as 2,6-dihydroxypyridine. This application directly leverages the compound's unique tautomeric stability and the reactivity of the 4-hydroxy-2-pyridinone form [1].

Analytical Reagent for Metal Ion Quantification (Ca²⁺, Mg²⁺, Phosphate)

In analytical chemistry, 2,4-dihydroxypyridine functions as a chelating agent for the determination of divalent cations (Ca²⁺, Mg²⁺) and phosphate ions in solution . This chelation capability is a direct consequence of the compound's specific pKa values (pK2 = 6.45) and the presence of two hydroxyl groups in the 2,4-positions [2], which provide a favorable binding geometry for metal coordination. The compound is also utilized for measuring enzyme-catalyzed reaction rates and for the detection and quantification of proteins, carbohydrates, and other biomolecules .

DHU Dehydrogenase Inhibitor for 5-Fluorouracil Modulation Studies

In cancer pharmacology research, 2,4-dihydroxypyridine (3-deazauracil) is used as a true inhibitor of dihydrouracil dehydrogenase (DHU dehydrogenase) . This application is particularly valuable for modulating the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Unlike uracil, which acts as a substrate and is consumed by the enzyme, 2,4-dihydroxypyridine provides sustained inhibition, making it a superior choice for studies investigating the pharmacokinetics and efficacy of 5-FU .

Precursor for High-Temperature Stable Polymers and Dyestuffs

Aromatic bis-(2,4-dihydroxypyridine) derivatives are valuable starting materials for the production of polymers that exhibit infusibility, solvent insolubility, and stability at high temperatures . Additionally, these derivatives are employed in the synthesis of specialized dyestuffs . This industrial application highlights the compound's role as a bifunctional monomer, capitalizing on the reactive hydroxyl groups at the 2- and 4-positions for polymerization and condensation reactions.

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